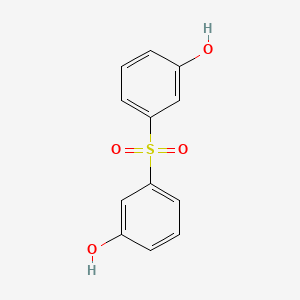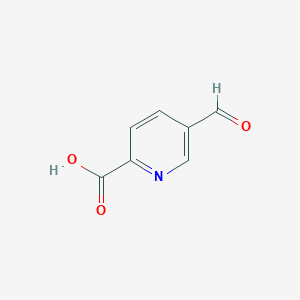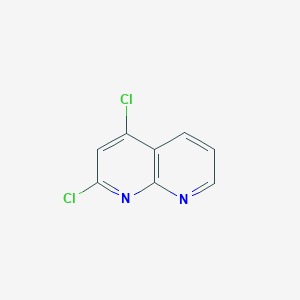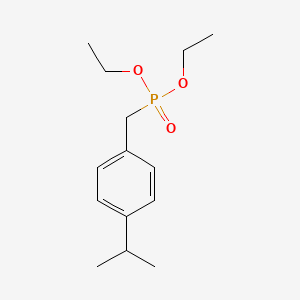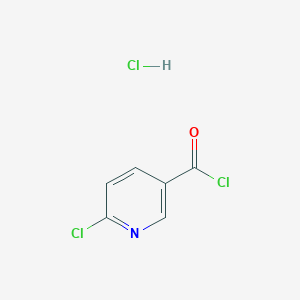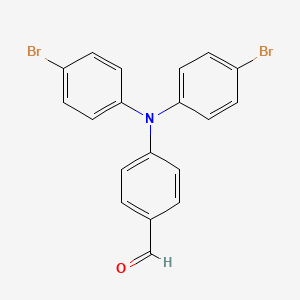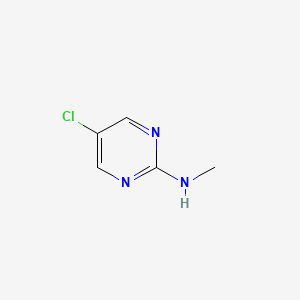
5-Chloro-N-methylpyrimidin-2-amine
Vue d'ensemble
Description
5-Chloro-N-methylpyrimidin-2-amine is a chemical compound with the CAS Number: 45715-16-0 . It has a molecular weight of 143.58 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for 5-Chloro-N-methylpyrimidin-2-amine is1S/C5H6ClN3/c1-7-5-8-2-4 (6)3-9-5/h2-3H,1H3, (H,7,8,9) . This indicates the presence of 5 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule. Physical And Chemical Properties Analysis
5-Chloro-N-methylpyrimidin-2-amine has a melting point of 122-124°C . It is typically stored at room temperature and is usually in powder form .Applications De Recherche Scientifique
Molecular Docking and Quantum Mechanical Calculations
A study on a related compound, "4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine," which acts as an alpha-2-imidazoline receptor agonist for antihypertensive treatment, utilized various analytical techniques including DFT and molecular docking. The research provided insights into the compound’s molecular stability, electronic properties, and potential for biological activity, suggesting a framework that could be relevant for studying 5-Chloro-N-methylpyrimidin-2-amine in antihypertensive drug design (S. Aayisha et al., 2019).
Catalyzed Amination of Polyhalopyridines
The selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex was demonstrated, with a focus on achieving high yields and excellent chemoselectivity. This methodology could be applicable to the functionalization of 5-Chloro-N-methylpyrimidin-2-amine for the development of novel compounds with potential pharmaceutical applications (Jianguo Ji et al., 2003).
Anticancer Activity of Triazolopyrimidines
Research into triazolopyrimidines, a class of compounds related to pyrimidin-2-amines, highlighted their unique mechanism of tubulin inhibition, which could inform the development of anticancer agents utilizing 5-Chloro-N-methylpyrimidin-2-amine as a scaffold. The study established structure-activity relationships crucial for optimizing anticancer potency, providing a valuable perspective for future research on related pyrimidine derivatives (N. Zhang et al., 2007).
A2B Adenosine Receptor Antagonism
The discovery of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines as potent A2B adenosine receptor antagonists exemplifies the therapeutic potential of pyrimidin-2-amine derivatives. This research could inspire further studies on 5-Chloro-N-methylpyrimidin-2-amine derivatives for their possible use in treating conditions mediated by the A2B adenosine receptor (Bernat Vidal et al., 2007).
Regioselectivity in Halogenated Pyrimidines
An investigation into the regioselective displacement reactions of halogenated pyrimidines provided insights into the synthesis of novel aminopyrimidines, highlighting the potential for 5-Chloro-N-methylpyrimidin-2-amine to serve as a precursor in the synthesis of targeted molecules with specific regioselectivity (A. Doulah et al., 2014).
Safety And Hazards
Orientations Futures
While specific future directions for 5-Chloro-N-methylpyrimidin-2-amine are not mentioned in the search results, it’s worth noting that there is a great demand for antiplasmodial compounds with alternative mechanisms of action . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
5-chloro-N-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-7-5-8-2-4(6)3-9-5/h2-3H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQRIUZBLSDIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609634 | |
| Record name | 5-Chloro-N-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-methylpyrimidin-2-amine | |
CAS RN |
45715-16-0 | |
| Record name | 5-Chloro-N-methyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45715-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-N-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



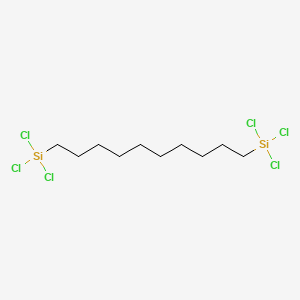


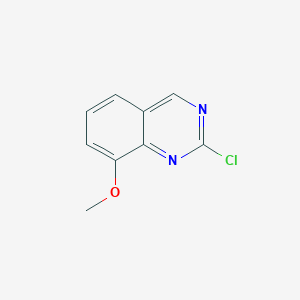

![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592246.png)
